molecular formula C20H16N2O2 B11710737 N'-benzoyl-N-phenylbenzohydrazide CAS No. 5455-22-1

N'-benzoyl-N-phenylbenzohydrazide

Cat. No.: B11710737
CAS No.: 5455-22-1
M. Wt: 316.4 g/mol
InChI Key: BPFADLIZCSFOBZ-UHFFFAOYSA-N
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Description

N’-benzoyl-N-phenylbenzohydrazide is an organic compound with the molecular formula C20H16N2O2. It is a derivative of benzoic acid and phenylhydrazine, characterized by the presence of both benzoyl and phenyl groups attached to a hydrazide moiety. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-benzoyl-N-phenylbenzohydrazide can be synthesized through the reaction of benzoyl chloride with phenylhydrazine. The reaction typically involves the following steps:

    Reaction Setup: Benzoyl chloride is added to a solution of phenylhydrazine in an appropriate solvent such as ethanol or acetonitrile.

    Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures (around 50-60°C) for several hours.

    Product Isolation: The resulting product is then isolated by filtration, washed with a suitable solvent, and dried under reduced pressure.

Industrial Production Methods

In an industrial setting, the production of N’-benzoyl-N-phenylbenzohydrazide may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N’-benzoyl-N-phenylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into hydrazine derivatives or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles or electrophiles can be employed depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-benzoyl-N-phenylbenzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism by which N’-benzoyl-N-phenylbenzohydrazide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the context of its application, such as its role as an antimicrobial agent or a chemical reagent.

Comparison with Similar Compounds

Similar Compounds

    N-phenylbenzohydrazide: Similar in structure but lacks the benzoyl group.

    Benzoylphenylhydrazine: Another related compound with slight structural differences.

Uniqueness

N’-benzoyl-N-phenylbenzohydrazide is unique due to the presence of both benzoyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications where these properties are advantageous.

Properties

CAS No.

5455-22-1

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

N'-benzoyl-N'-phenylbenzohydrazide

InChI

InChI=1S/C20H16N2O2/c23-19(16-10-4-1-5-11-16)21-22(18-14-8-3-9-15-18)20(24)17-12-6-2-7-13-17/h1-15H,(H,21,23)

InChI Key

BPFADLIZCSFOBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

solubility

5.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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